Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffold: 13-Fold Anti-Tubercular Potency Differential in Direct Comparison
In a direct head-to-head scaffold comparison, Moraski et al. (2014) synthesized and evaluated homologous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine isomers bearing 2,7-dimethyl and 2,6-dimethyl substitution patterns, respectively. Against replicating H37Rv M. tuberculosis, the imidazo[1,2-a]pyridine scaffold (compound 2) achieved an MIC of 0.1 µM, whereas the imidazo[1,2-a]pyrimidine scaffold (compound 6) achieved an MIC of 1.3 µM—representing a 13-fold potency advantage for the pyridine core [1]. Against non-tubercular mycobacteria, both scaffolds retained selectivity: M. avium MICs were 16 µM (pyridine) vs. 122 µM (pyrimidine); M. kansasii MICs were 4 µM vs. 19 µM; and M. bovis BCG MICs were 1 µM vs. 8 µM. Both scaffolds were inactive (MIC >128 µM) against S. aureus, E. coli, and C. albicans, demonstrating comparable microbial selectivity profiles despite the potency differential [1]. This scaffold-dependent potency difference directly informs the selection of 2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde over the corresponding pyridine analog when a balanced potency-selectivity profile or pyrimidine-specific pharmacokinetic properties (e.g., differential aldehyde oxidase metabolism) are desired [2].
| Evidence Dimension | In vitro antitubercular potency (MIC against H37Rv M. tuberculosis) |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrimidine scaffold (compound 6): MIC = 1.3 µM |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold (compound 2): MIC = 0.1 µM |
| Quantified Difference | 13-fold lower potency for pyrimidine vs. pyridine scaffold |
| Conditions | Replicating M. tuberculosis H37Rv; in vitro MIC assay (Moraski et al., 2014) |
Why This Matters
This direct comparative data allows researchers to rationally select between pyrimidine and pyridine scaffolds based on the desired potency window—the pyrimidine scaffold offers a moderated potency profile while retaining microbial selectivity, which may be advantageous for optimizing therapeutic indices or reducing target-mediated toxicity in specific programs.
- [1] Moraski, G. C.; Oliver, A. G.; Markley, L. D.; Cho, S.; Franzblau, S. G.; Miller, M. J. Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. Bioorganic & Medicinal Chemistry Letters, 2014, 24(15), 3493–3498. DOI: 10.1016/j.bmcl.2014.05.062. View Source
- [2] Lepri, S.; Ceccarelli, M.; Milani, N.; et al. Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 2011, 54(23), 8187–8198. DOI: 10.1021/jm2012088. Note: Imidazo[1,2-a]pyrimidines are substrates for aldehyde oxidase; substitution pattern impacts metabolic stability. View Source
